Compound Description: This compound is a pyrrole derivative studied for its stability under different pH conditions. Research identified a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, observed at pH 9.0. []
Relevance: While both this compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, share a 4-chlorophenyl substituent, their core structures differ significantly. This compound is mentioned here due to the shared focus on the influence of pH on chemical stability, highlighting a common research theme across these papers. []
Compound Description: This compound and its enantiomers were synthesized and evaluated for their thromboxane receptor antagonist (TxRA) and thromboxane synthase inhibitor (TxSI) activities. They exhibited potent activity in both areas with IC50 values in the nanomolar range. []
Relevance: This compound shares the same (4-chlorophenyl)sulfonyl]amino motif with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. The similar structural elements suggest a potential for shared biological activity profiles, particularly in relation to thromboxane pathways. []
Compound Description: Similar to Compound 1, this analog, along with its enantiomers, displayed potent TxRA and TxSI activities in vitro and in vivo. Its pharmacological profile and bioavailability were comparable to the racemic compound. []
Relevance: This compound is structurally related to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, through the presence of the (4-chlorophenyl)sulfonyl]amino group. The addition of a pyridinyl ether moiety in this compound further highlights the exploration of structural modifications for optimizing TxRA and TxSI activities. []
3-Amino-3-(4-chlorophenyl)propanoic acid
Compound Description: This compound is a lower homolog of baclofen and acts as a weak specific antagonist of GABA at the GABAB receptor. []
Relevance: This compound is structurally similar to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, as both share a 3-(4-chlorophenyl)propanoic acid backbone. The key difference lies in the substitution at the 3-position, where this compound has an amino group while the target compound features a [(4-chlorophenyl)sulfonyl]amino group. This difference in substitution highlights the impact of structural modifications on biological activity, shifting the compound's behavior from an agonist (baclofen) to an antagonist in this case. []
2-Amino-2-(4-chlorophenyl)ethylphosphonic acid
Compound Description: This compound represents a phosphonic acid analog of the baclofen structure and exhibits weak specific antagonism of GABA at the GABAB receptor. []
Relevance: This phosphonic acid derivative can be categorized alongside the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, under the broader category of GABAergic compounds. The presence of a 4-chlorophenyl group and a phosphonic acid moiety instead of the carboxylic acid in the target compound showcases the exploration of bioisosteric replacements in drug design to potentially modulate GABAergic activity. []
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid
Compound Description: This compound, a sulfonic acid analog of baclofen, demonstrated more potent specific antagonism of GABA at the GABAB receptor compared to the carboxylic and phosphonic acid analogs. []
Relevance: This compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, share a common structural motif: the presence of a 4-chlorophenyl group and a sulfonic acid moiety. This structural similarity, despite variations in the backbone, suggests a potential for common binding interactions with the GABAB receptor, highlighting the importance of this specific chemical group in modulating GABAergic activity. []
Compound Description: LCB 2853 is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, exhibiting competitive inhibition of TXA2-dependent platelet aggregation. []
Relevance: LCB 2853 shares the (4-chlorophenyl)sulfonyl]amino group with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, suggesting a possible connection to its thromboxane-related activity. []
Compound Description: Ramatroban is a potent thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. Its thermodynamically stable form is used as an asthma agent. [, ]
Relevance: Ramatroban shares a structural resemblance with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. Both feature a sulfonamide group linked to a substituted phenyl ring and a propanoic acid moiety, indicating potential for similar pharmacological activities, especially related to thromboxane pathways. [, ]
Compound Description: This compound is a potential impurity of the drug baclofen (RS -4-amino-3-(4-chlorophenyl)-butyric acid), a GABAB receptor agonist used to treat spasticity. []
Relevance: This compound is closely related to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. Both share a 3-(4-chlorophenyl)propanoic acid core structure, differing only in the substituent at the 3-position. While the target compound has a [(4-chlorophenyl)sulfonyl]amino group, this compound features a simple amino group. This structural similarity underscores the significance of the 3-(4-chlorophenyl)propanoic acid scaffold in potential pharmaceutical applications. []
Compound Description: This series of benzodioxin derivatives were synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds, particularly those with specific substitutions on the phenyl ring, exhibited promising activities. []
Relevance: This class of compounds is related to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, through the presence of the (4-chlorophenyl)sulfonyl moiety. This structural similarity, despite differences in the core structure, highlights the exploration of various chemical scaffolds incorporating this group for potential therapeutic applications. []
Compound Description: This baclofen homologue did not exhibit affinity for GABAA or GABAB receptor sites and was inactive as an agonist or antagonist at GABAB receptors. []
Relevance: Compound 10 is a homologue of the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, and baclofen, sharing the 4-chlorophenylpentanoic acid structure but lacking the sulfonyl amino group. Its lack of activity underscores the importance of the sulfonamide moiety in the target compound for potential GABAB receptor interactions. []
Relevance: This compound is a close analogue of the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, differing by one carbon in the chain length and lacking the sulfonyl group. Its distinct pharmacological profile compared to baclofen suggests that subtle structural changes can significantly impact GABAB receptor interactions, highlighting the potential role of the sulfonamide group in the target compound for receptor binding and functional activity. []
Compound Description: Similar to (S)-baclofen, this (S)-enantiomer did not show significant interaction with GABAB receptor sites. Interestingly, it exhibited weaker inhibitory activity in the guinea pig ileum compared to Compound 11, and its effect was also insensitive to the GABAB antagonist CGP35348. []
Relevance: Compound 12 is another close analogue of the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, lacking the sulfonyl group. Its inactivity at GABAB receptors further emphasizes the crucial role of the sulfonamide moiety present in the target compound for interacting with this receptor. The differing activity profile between Compound 11 and 12 highlights the stereospecific nature of GABAB receptor interactions, suggesting a potential for stereoselectivity in the target compound's activity as well. []
4-Amino-2-(4-chlorophenyl)butyric acid (PCPGABA)
Compound Description: PCPGABA is structurally similar to baclofen and has been synthesized via chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones. []
Relevance: PCPGABA shares the 4-chlorophenylbutyric acid core structure with both baclofen and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, differing in the position of the amino group and the presence of the sulfonyl moiety. []
Compound Description: This series of compounds, derived from valine and containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, were synthesized and evaluated for antimicrobial activity and toxicity. []
Relevance: This series shares the 4-chlorophenylsulfonyl moiety with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. The variety of derivatives synthesized highlights the versatility of this chemical group for developing compounds with potentially diverse biological activities. []
Compound Description: This anthranilic acid derivative, designed as a potential analgesic drug, showed promising results in docking studies and in vivo analgesic activity tests, exceeding the potency of mefenamic acid. []
Relevance: Though structurally distinct, this compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, both incorporate a chlorophenyl group. The research on this compound highlights the exploration of different chemical classes for analgesic activity, potentially informing future investigations into the target compound's own pharmacological profile. []
Compound Description: This compound is an α-amino acid derivative characterized by a Z configuration around its C=C double bond. It forms dimers in its crystal structure through intermolecular C—H⋯O hydrogen-bond interactions. []
Relevance: This compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, both feature a 4-chlorophenyl substituent. The research emphasizes the significance of structural features like double bond configuration and intermolecular interactions in influencing the properties of compounds. []
1-(4-Chlorophenyl)-3,5-diamino-1,2,4-triazole
Compound Description: This triazole derivative was used in multicomponent reactions with pyruvic acid and aldehydes, leading to the formation of unique 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones. []
Relevance: Sharing the 4-chlorophenyl moiety with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, this compound highlights the utility of this group in constructing diverse heterocyclic systems. []
Compound Description: This triazole derivative served as a starting point for synthesizing a series of compounds with anti-lipase and anti-urease activities. Notably, several arylidene hydrazides and Mannich bases derived from this compound exhibited moderate to good inhibitory effects against these enzymes. []
Relevance: This compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, both share a 4-chlorophenyl group. The research on this compound emphasizes the potential of modifying heterocyclic systems containing this group for discovering new enzyme inhibitors. []
Compound Description: HACQ is a ligand that forms metal chelates with transition metals like Cu, Ni, Zn, Mn, and Co. These complexes exhibit antifungal activity and adopt different geometries depending on the metal ion. []
Relevance: HACQ shares the 4-chlorophenyl group with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. This research highlights the versatility of incorporating 4-chlorophenyl groups into diverse molecular frameworks and exploring their metal-binding properties and biological activities. []
Compound Description: HAMQ is a ligand similar to HACQ but with an additional bromine substituent. It also forms metal chelates with transition metals, showing potential antifungal activity. []
Relevance: The presence of a 4-chlorophenyl group in HAMQ links it structurally to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. The comparison between HAMQ and HACQ demonstrates how subtle structural changes, such as the introduction of a bromine atom, can potentially influence the properties and activities of these compounds. []
Compound Description: This compound and its derivatives, designed as potent histone deacetylase (HDAC) inhibitors, showed selective antiproliferative activity against colon cancer cells. The study revealed that specific modifications on the ester group led to compounds with significant antiproliferative and apoptotic effects on the HCT-116 cell line, suggesting their potential as anticancer agents. [, ]
Relevance: This compound shares the 4-chlorophenyl substructure with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. The research on this compound and its derivatives emphasizes the potential of developing novel anticancer agents by modifying structures containing this group, highlighting a possible direction for future investigations of the target compound. [, ]
(Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids
Compound Description: These unsaturated analogs of baclofen were synthesized as conformationally restricted derivatives. The (Z)-isomer was found to be a suitable precursor for radiolabeled baclofen with high specific activity. []
Relevance: These compounds share the 4-chlorophenyl substructure with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, and baclofen. Their development as conformationally restricted analogs highlights the exploration of structural modifications to investigate the pharmacophore of baclofen and its potential influence on GABAB receptor interactions. []
4-1-(4-chlorophenyl)-3-oxobutylamino]benzoic acid
Compound Description: This compound is structurally characterized by two aromatic rings connected by an amide linkage, with a carboxyl group and a chlorophenyl moiety. The crystal structure reveals intermolecular hydrogen bonding between carboxyl groups forming dimers. []
Relevance: This compound, sharing the 4-chlorophenyl substructure with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, illustrates the presence of this group in different chemical contexts and provides insights into potential intermolecular interactions that could be relevant to the target compound's behavior in biological systems. []
Compound Description: YM928 is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist with broad-spectrum anticonvulsant activity in various animal models of generalized seizure. It demonstrated a favorable protective index, suggesting its potential as a treatment for generalized seizures in humans. []
Relevance: YM928 and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, both incorporate a 4-chlorophenyl group within their structures. This shared feature, despite significant differences in the core structure, highlights the widespread use of this group in medicinal chemistry and its presence in compounds with diverse pharmacological activities, including anticonvulsant activity. []
Compound Description: These novel diazacyclopenta[cd]azulene derivatives were synthesized and evaluated for antitumor activity. Notably, the 3-methylphenyl and 3-methoxyphenyl amides exhibited promising in vitro activity against PC-3 prostate cancer cells, surpassing the activity of 5-fluorouracil. [, ]
Relevance: The inclusion of a 4-chlorophenyl group in these compounds links them structurally to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, demonstrating its presence in a diverse range of chemical scaffolds. This research suggests that incorporating this group into novel structures could be a promising strategy for developing new anticancer agents. [, ]
Compound Description: Synthesized from baclofen, these diazepinedione derivatives, unfortunately, did not exhibit the desired anticonvulsant activity seen in their six-membered phenylpyrimidinedione counterparts. []
Relevance: The synthesis of these compounds from baclofen directly links them to the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, as they both share the 4-chlorophenylbutyric acid core structure, highlighting the diverse chemical modifications possible on this scaffold. []
Compound Description: This series of pyrimido[6,1-a]isoindol-9(3H)-ones were synthesized through a series of reactions starting from 3-(2-aminoethyl)-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one. The synthesis involved acylation, cyclization, and reaction with phosgene. []
Relevance: These compounds, sharing the 4-chlorophenyl moiety with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, demonstrate its incorporation into diverse heterocyclic systems, showcasing the versatility of this group in medicinal chemistry. []
Compound Description: This complex indole derivative is prepared through a cyclization reaction involving a specific polyethylene glycol and an alkali metal hydroxide. []
Relevance: Though structurally distinct, both this compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, highlight the significance of sulfonamide derivatives in medicinal chemistry. []
Compound Description: These chromene derivatives were synthesized from 9-amino-7-(4-chlorophenyl)-6-oxo-6H,7H-pyrano[3,2-c]chromene-8-carbonitrile (Compound 1) through various reactions like alkylation, acylation, and reactions with diethyl malonate and Schiff's base. []
Relevance: The precursor compound (Compound 1) shares the 4-chlorophenyl group with the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, emphasizing the role of this group in constructing complex heterocyclic systems. []
Compound Description: These derivatives were synthesized using a green chemistry approach, employing 1-Butyl-3-methyl Imidazolium Chloride [BMIM]Cl as a catalyst. These compounds were screened for their antimicrobial activity. []
Relevance: While structurally distinct, both these compounds and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, highlight the importance of exploring diverse chemical scaffolds for potential therapeutic applications, such as antimicrobial activity. []
Compound Description: This study focuses on the synthesis and characterization of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. The parent oxadiazole was prepared from 4-chlorophenylacetic acid and then further modified to yield various acylated compounds, urea derivatives, and thiazolidinones. []
Relevance: This series of compounds and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, share a common structural feature: the presence of a 4-chlorophenyl group. []
Compound Description: BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, demonstrating an excellent pharmacological and safety profile in preclinical studies and selected as a development candidate for treating atherosclerosis and dyslipidemia. []
Relevance: Both BMS-687453 and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, contain a 4-chlorophenyl group, a common structural feature in medicinal chemistry. While their core structures differ significantly, the presence of this group in BMS-687453, a promising drug candidate for metabolic disorders, suggests the potential value of exploring the target compound's own biological activities. []
Compound Description: This hydroxamic acid derivative is characterized by the presence of a 4-chlorobenzoyl, a 4-chlorophenyl, and a 2-nitrophenyl group linked through an ester and amide bond. Its crystal structure reveals weak C—H⋯O hydrogen bonds between molecules, forming chains along a specific axis. []
Relevance: This compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, share a common structural element: the 4-chlorophenyl group. The research on this compound highlights the significance of intermolecular interactions in influencing the solid-state properties of molecules, providing potential insights into the target compound's behavior. []
Compound Description: This potential GABAB receptor analogue was synthesized via a Michael addition reaction involving methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate and nitrostyrenes. The use of chiral bases like ψ-ephedrine enabled the stereoselective synthesis of the target compound. []
Relevance: Both this compound and the target compound, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, feature a 4-chlorophenyl group. This shared structural element, despite their distinct core structures, suggests a potential for exploring both compounds in the context of GABAB receptor modulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.